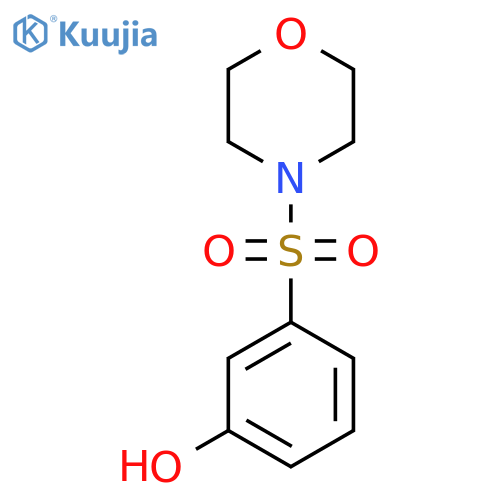Cas no 275808-53-2 (3-(Morpholin-4-ylsulfonyl)phenol)

275808-53-2 structure
商品名:3-(Morpholin-4-ylsulfonyl)phenol
CAS番号:275808-53-2
MF:C10H13NO4S
メガワット:243.27952170372
MDL:MFCD11593458
CID:4712065
3-(Morpholin-4-ylsulfonyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(morpholin-4-ylsulfonyl)phenol
- 3-(Morpholinosulfonyl)phenol
- 3-hydroxybenzenesulfonylmorpholine
- NTZRJBWFODFBRY-UHFFFAOYSA-N
- SBB072546
- ST095897
- BC4718673
- morpholine, 4-[(3-hydroxyphenyl)sulfonyl]-
- T1605
- 3-(Morpholin-4-ylsulfonyl)phenol
-
- MDL: MFCD11593458
- インチ: 1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2
- InChIKey: NTZRJBWFODFBRY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C=1)O)(N1CCOCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 75.2
3-(Morpholin-4-ylsulfonyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB415464-5 g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 5 g |
€656.50 | 2023-07-19 | ||
| A2B Chem LLC | AI46366-250mg |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 95% | 250mg |
$63.00 | 2024-04-20 | |
| A2B Chem LLC | AI46366-5g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 95% | 5g |
$402.00 | 2024-04-20 | |
| Ambeed | A607821-1g |
3-(Morpholinosulfonyl)phenol |
275808-53-2 | 97% | 1g |
$178.0 | 2024-07-28 | |
| TRC | M234525-250mg |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 250mg |
$ 185.00 | 2022-06-04 | ||
| abcr | AB415464-500 mg |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 500MG |
€195.40 | 2023-02-19 | ||
| Chemenu | CM516050-1g |
3-(Morpholinosulfonyl)phenol |
275808-53-2 | 97% | 1g |
$176 | 2022-09-29 | |
| abcr | AB415464-5g |
3-(Morpholin-4-ylsulfonyl)phenol; . |
275808-53-2 | 5g |
€637.00 | 2025-02-17 | ||
| A2B Chem LLC | AI46366-10g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 95% | 10g |
$662.00 | 2024-04-20 | |
| abcr | AB415464-10 g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 10 g |
€1,074.00 | 2023-07-19 |
3-(Morpholin-4-ylsulfonyl)phenol 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
275808-53-2 (3-(Morpholin-4-ylsulfonyl)phenol) 関連製品
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:275808-53-2)3-(Morpholin-4-ylsulfonyl)phenol

清らかである:99%
はかる:1g
価格 ($):160.0